molecular formula C8H12O4 B3360924 2-Furanmethanol, 5-(dimethoxymethyl)- CAS No. 90200-14-9

2-Furanmethanol, 5-(dimethoxymethyl)-

Cat. No. B3360924
M. Wt: 172.18 g/mol
InChI Key: UAZQJKMLLVYNAB-UHFFFAOYSA-N
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Patent
US05306728

Procedure details

16.8 g of 5-hydroxymethyl-2-furaldehyde was dissolved in 70 ml of methanol, and 14.7 ml of methyl orthoformate and 170 mg of pyridinium p-toluenesulfonate were added. After the mixture was stirred at room temperature for 2 hours, 350 mg of sodium bicarbonate was added . The solution was stirred at room temperature for 30 minutes, and then ethyl ether and water were added. The organic layer separated was worked up in a customary manner to give 21.6 g of 5-hydroxymethyl-2-furaldehyde dimethylacetal as a pale brown oil.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
methyl orthoformate
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:7][C:6]([CH:8]=[O:9])=[CH:5][CH:4]=1.[CH:10]([O-])([O-])[O:11]C.[C:15]1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>CO.O.C(OCC)C>[CH3:15][O:9][CH:8]([O:11][CH3:10])[C:6]1[O:7][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
OCC1=CC=C(O1)C=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
methyl orthoformate
Quantity
14.7 mL
Type
reactant
Smiles
C(OC)([O-])[O-]
Name
Quantity
170 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
350 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer separated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C=1OC(=CC1)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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